
5-(2-Oxo-2-phenylethyl)phenanthridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Oxo-2-phenylethyl)phenanthridinium, also known as Phenanthridinequinone (PQ), is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. PQ is a redox-active compound that can undergo reversible redox reactions, making it an attractive candidate for use in electrochemical devices and sensors. In
Applications De Recherche Scientifique
PQ has shown potential applications in various fields, including electrochemistry, biochemistry, and medicinal chemistry. In electrochemistry, PQ has been used as an electron mediator in enzymatic biosensors, fuel cells, and other electrochemical devices. In biochemistry, PQ has been used as a fluorescent probe for the detection of DNA and RNA. In medicinal chemistry, PQ has been explored as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of PQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. PQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
PQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that PQ can induce DNA damage and inhibit DNA synthesis. In vivo studies have shown that PQ can induce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PQ is its reversible redox behavior, which makes it an attractive candidate for use in electrochemical devices and sensors. However, PQ is also highly reactive and can generate ROS, which can be a limitation for some applications.
Orientations Futures
There are several future directions for the research and development of PQ. One area of interest is the development of PQ-based electrochemical sensors for the detection of various analytes. Another area of interest is the exploration of PQ as an anticancer agent, including the development of PQ derivatives with improved efficacy and reduced toxicity. Additionally, the use of PQ as a fluorescent probe for the detection of DNA and RNA could be further explored.
Méthodes De Synthèse
The synthesis of PQ can be achieved through various methods, including the oxidation of phenanthridine with potassium permanganate or the oxidation of 5-(2-Aminophenyl)-2,3-dihydro-1H-phenanthridin-6-ol with potassium dichromate. However, the most commonly used method for the synthesis of PQ is the oxidation of 5-(2-Hydroxy-2-phenylethyl)-2,3-dihydro-1H-phenanthridin-6-ol with sodium periodate.
Propriétés
Formule moléculaire |
C21H16NO+ |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-phenanthridin-5-ium-5-yl-1-phenylethanone |
InChI |
InChI=1S/C21H16NO/c23-21(16-8-2-1-3-9-16)15-22-14-17-10-4-5-11-18(17)19-12-6-7-13-20(19)22/h1-14H,15H2/q+1 |
Clé InChI |
UWIOKYAIGKSWAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
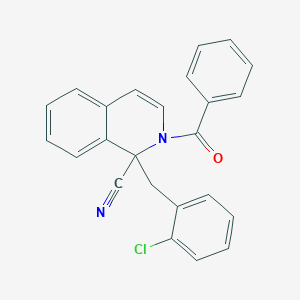
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
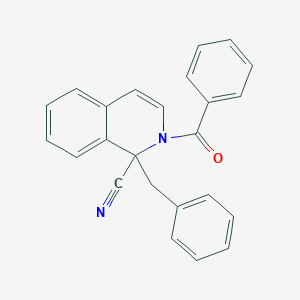
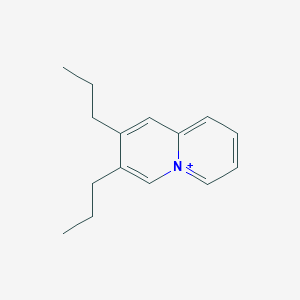
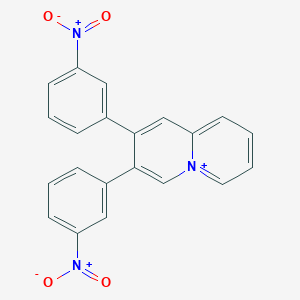
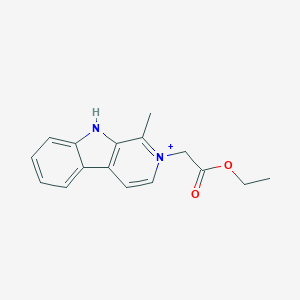
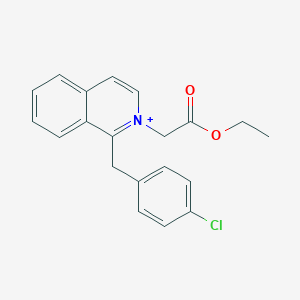


![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)